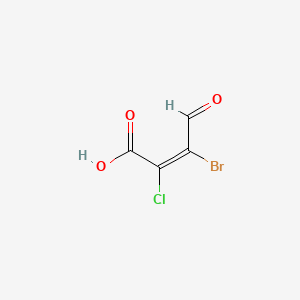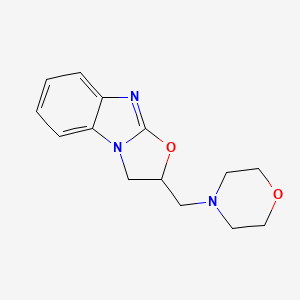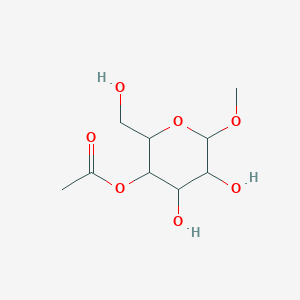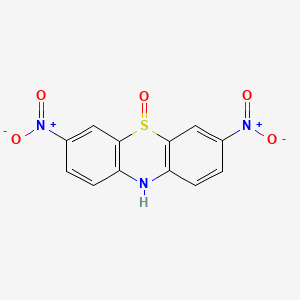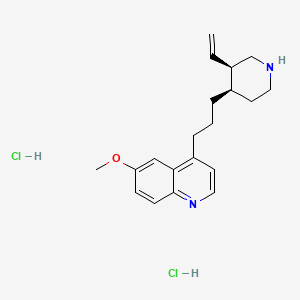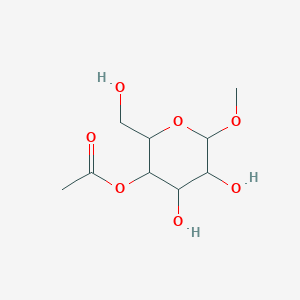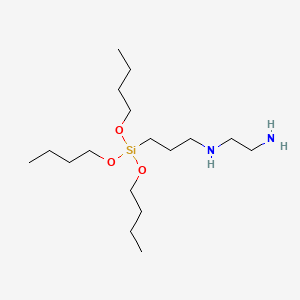
N-(3-(Tributoxysilyl)propyl)ethylenediamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-(Tributoxysilyl)propyl)ethylenediamine: is a chemical compound that belongs to the class of organosilicon compounds. It is characterized by the presence of a silane group attached to a propyl chain, which is further connected to an ethylenediamine moiety. This compound is known for its versatility and is used in various industrial and scientific applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-(Tributoxysilyl)propyl)ethylenediamine typically involves the reaction of 3-chloropropyltriethoxysilane with ethylenediamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane group. The general reaction scheme is as follows:
Cl-(CH2)3-Si(OEt)3+H2N-CH2CH2NH2→this compound+HCl
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions using similar synthetic routes. The reaction is typically conducted in a controlled environment to ensure high yield and purity of the product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions: N-(3-(Tributoxysilyl)propyl)ethylenediamine undergoes various chemical reactions, including:
Hydrolysis: The silane group can hydrolyze in the presence of water, leading to the formation of silanols.
Condensation: The hydrolyzed silane can further condense to form siloxane bonds.
Substitution: The amine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Hydrolysis: Water or aqueous solutions.
Condensation: Acidic or basic catalysts.
Substitution: Alkyl halides or acyl chlorides.
Major Products Formed:
Hydrolysis: Silanols.
Condensation: Siloxanes.
Substitution: N-substituted derivatives.
Applications De Recherche Scientifique
Chemistry: N-(3-(Tributoxysilyl)propyl)ethylenediamine is used as a coupling agent to enhance the adhesion between organic and inorganic materials. It is also employed in the surface modification of nanoparticles and the synthesis of hybrid materials.
Biology: In biological research, this compound is used for the functionalization of biomolecules and the development of biosensors. It can also be used to immobilize enzymes and other proteins on various surfaces.
Industry: In the industrial sector, this compound is used in the formulation of adhesives, sealants, and coatings. It is also employed in the production of composite materials and as a primer for improving the adhesion of paints and coatings.
Mécanisme D'action
The mechanism of action of N-(3-(Tributoxysilyl)propyl)ethylenediamine involves the formation of covalent bonds with various substrates through its silane and amine groups. The silane group can hydrolyze to form silanols, which can then condense to form siloxane bonds with inorganic surfaces. The amine groups can interact with organic molecules through hydrogen bonding or nucleophilic substitution, leading to the formation of stable complexes.
Comparaison Avec Des Composés Similaires
- N-(3-(Trimethoxysilyl)propyl)ethylenediamine
- N-(3-(Triethoxysilyl)propyl)ethylenediamine
- N-(3-(Triisopropoxysilyl)propyl)ethylenediamine
Comparison: N-(3-(Tributoxysilyl)propyl)ethylenediamine is unique due to its tributoxysilyl group, which provides distinct hydrolytic stability and reactivity compared to its trimethoxy, triethoxy, and triisopropoxy counterparts. This uniqueness makes it particularly suitable for applications requiring enhanced durability and specific reactivity profiles.
Propriétés
Numéro CAS |
51895-55-7 |
|---|---|
Formule moléculaire |
C17H40N2O3Si |
Poids moléculaire |
348.6 g/mol |
Nom IUPAC |
N'-(3-tributoxysilylpropyl)ethane-1,2-diamine |
InChI |
InChI=1S/C17H40N2O3Si/c1-4-7-14-20-23(21-15-8-5-2,22-16-9-6-3)17-10-12-19-13-11-18/h19H,4-18H2,1-3H3 |
Clé InChI |
UTQYJVXHFBBNJJ-UHFFFAOYSA-N |
SMILES canonique |
CCCCO[Si](CCCNCCN)(OCCCC)OCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


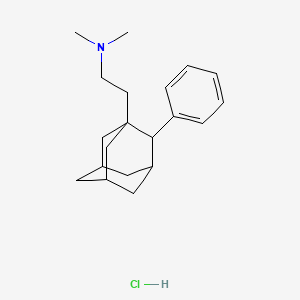
![chromium(3+);hydron;4-[3-methyl-4-[(5-methyl-3-nitro-2-oxidophenyl)diazenyl]-5-oxopyrazol-2-id-1-yl]benzenesulfonate;2-[(3-methyl-5-oxo-1-phenylpyrazol-2-id-4-yl)diazenyl]-5-nitrophenolate](/img/structure/B13766010.png)
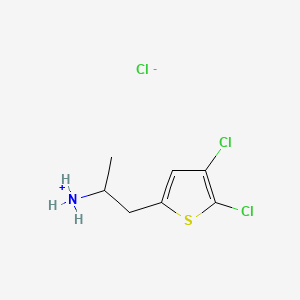
![Lanthanum,tris[(1,2,3,4,5-h)-1-(1-methylethyl)-2,4-cyclopentadien-1-yl]-](/img/structure/B13766013.png)
![2-[(2,4-dichlorophenyl)methylsulfanyl]-N,5-dimethylpyrimidin-4-amine](/img/structure/B13766021.png)

![1,3,2-Dioxaphosphorinane, 2,2'-[(2,2-dimethyl-1,3-propanediyl)bis(oxy)]bis[5,5-dimethyl-, 2,2'-dioxide](/img/structure/B13766044.png)
